Methyl chlorodifluoroacetate is a chemical compound with the molecular formula . It is characterized by the presence of a chlorinated and difluorinated acetate group, making it a notable member of the haloester family. This compound is colorless to pale yellow in appearance and is typically used as an intermediate in organic synthesis, particularly in the production of fluorinated compounds. Its unique structure imparts specific reactivity and properties that are valuable in various chemical applications.
There is no current information available on the specific mechanism of action of MCDF in any biological system.
Methyl chlorodifluoroacetate can be synthesized through several methods:
Methyl chlorodifluoroacetate finds applications primarily in organic synthesis:
Studies on the interactions of methyl chlorodifluoroacetate focus on its reactivity with atmospheric species. Its rapid reaction with hydroxyl radicals leads to significant degradation pathways that influence its environmental persistence. The kinetic data obtained from these studies help predict its behavior in different atmospheric conditions and contribute to models assessing its impact on air quality and climate .
Methyl chlorodifluoroacetate shares structural similarities with several other haloesters and fluorinated compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl chlorodifluoroacetate | Similar structure but larger ethyl group; different reactivity patterns. | |
Methyl trifluoroacetate | Contains three fluorine atoms instead of two; higher reactivity due to trifluoromethyl group. | |
Chlorodifluoroacetic acid | Acidic form; significant environmental pollutant; more toxic than methyl chlorodifluoroacetate. | |
Methyl dichloroacetate | Contains two chlorine atoms; different reactivity and biological activity profile. |
Uniqueness: Methyl chlorodifluoroacetate's unique combination of chlorine and difluoromethyl groups contributes to its distinct reactivity patterns compared to similar compounds. Its specific atmospheric degradation pathways also highlight its importance in environmental chemistry.
Methyl chlorodifluoroacetate belongs to the family of halogenated esters, specifically characterized by the presence of both chlorine and fluorine substituents. With the IUPAC name methyl 2-chloro-2,2-difluoroacetate, this compound features a methyl ester group attached to a chlorodifluoroacetate moiety. Its molecular structure contains three key functional elements: the methoxy group (-OCH3), a carbonyl group (C=O), and the chlorodifluoromethyl group (-CF2Cl). This unique combination of functional groups gives the compound its distinctive chemical behavior and utility in organic synthesis.
Methyl chlorodifluoroacetate presents as a colorless transparent liquid with a molecular weight of 144.5 g/mol. Its physical properties include a boiling point of 79-81°C, a melting point of -140°C, and a density of 1.37 g/mL at 25°C. The compound has a refractive index of 1.349 and a flash point of approximately 19°C, classifying it as a highly flammable liquid. These properties necessitate careful handling and storage procedures, particularly given its sensitivity to moisture and requirement for inert atmosphere storage at 2-8°C.
The reactivity of methyl chlorodifluoroacetate is largely governed by its halogenated structure. The electron-withdrawing effects of the two fluorine atoms and the chlorine atom create an electrophilic center at the alpha carbon, facilitating nucleophilic substitution reactions and making the compound particularly useful as a building block for introducing fluorinated moieties into organic molecules.
Methyl chlorodifluoroacetate undergoes thermal decarboxylation to generate difluorocarbene (CF₂), a highly reactive intermediate. This process is catalyzed by elevated temperatures, leading to the elimination of CO₂ and the formation of CF₂, which participates in cycloaddition and insertion reactions. Studies using sodium chlorodifluoroacetate (SCDA) demonstrate that decomposition proceeds via a self-activation mechanism, where difluorocarbene reacts with a second carboxylate molecule to form an activated ester intermediate [2]. Control experiments confirm that protonated chlorodifluoroacetic acid does not react unless base is added, highlighting the necessity of the carboxylate form for carbene generation [2].
The stoichiometry of SCDA is critical, with a minimum of two equivalents required for efficient acylation. This requirement aligns with a proposed mechanism where one equivalent generates CF₂, while the second stabilizes the activated ester [2]. Substitution of SCDA with non-fluorinated carboxylates (e.g., trifluoroacetate) fails to produce analogous reactivity, underscoring the unique role of fluorine in stabilizing transition states.
Base-free conditions suffice for SCDA-mediated acylation of indoles, but the addition of triethylamine enhances yields by deprotonating intermediates. The reaction exhibits strict selectivity for the indole 3-position, with electron-donating groups on the aromatic ring improving yields (e.g., 81% for 3a) [2]. Computational studies suggest that the activated ester intermediate (ClCF₂C(O)−O−C(O)CF₂Cl) facilitates Friedel-Crafts acylation via electrophilic aromatic substitution. This mechanism is supported by mixed-activation experiments, where SCDA enables acylation even with non-fluorinated carboxylates [2].
Methyl chlorodifluoroacetate reacts with chlorine atoms (Cl) in the troposphere via hydrogen abstraction from the methyl group. Arrhenius parameters for this reaction, measured between 287–313 K, are:
$$
k{\text{MCDFA+Cl}} = (9.6 \pm 5.1) \times 10^{-12} \exp\left(-\frac{1363 \pm 79}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}
$$
The positive activation energy ($$Ea/R = 1363 \, \text{K}$$) confirms the dominance of a hydrogen abstraction pathway [1]. Comparatively, the rate coefficient for Cl + methyl chlorodifluoroacetate is 22-fold slower than that for methyl acetate, reflecting the electron-withdrawing effect of the ClF₂C– group [1].
Reaction | $$k_{298 \, \text{K}}$$ (cm³ molecule⁻¹ s⁻¹) |
---|---|
Cl + Methyl chlorodifluoroacetate | $$1.0 \times 10^{-13}$$ [1] |
Cl + Methyl acetate | $$2.2 \times 10^{-12}$$ [1] |
In the absence of NOₓ, the alkoxy radical (ClCF₂C(O)OCH₂·) formed after H-abstraction reacts with O₂ to yield CF₂ClC(O)OC(O)H (86% yield) [1]. For ethyl chlorodifluoroacetate, α-ester rearrangement dominates, producing chlorodifluoroacetic acid (CF₂ClC(O)OH) and an ethyl radical. Secondary products like CO arise from formaldehyde oxidation, with yields quantified via FTIR spectroscopy [1].
Product | Yield (%) |
---|---|
CF₂ClC(O)OC(O)H (MCDFA + Cl) | 86 ± 8 |
CF₂ClC(O)OH (ECDFA + Cl) | 86 ± 8 |
CO | 34 ± 6 |
Density functional theory (DFT) simulations reveal that the preference for α-ester rearrangement in ethyl chlorodifluoroacetate stems from lower activation barriers compared to O₂ trapping. The rearrangement proceeds via a five-membered transition state, where the alkoxy radical’s oxygen attacks the adjacent carbonyl carbon, releasing CF₂ClC(O)OH [1]. In contrast, methyl chlorodifluoroacetate lacks the ethyl group’s conformational flexibility, favoring O₂ addition to form the mixed anhydride [1].
While not explicitly studied for methyl chlorodifluoroacetate, analogous difluorocarbene intermediates participate in [4+1] cycloadditions with enaminones. DFT analyses of such reactions show asynchronous mechanisms, where carbene insertion into the C–N bond precedes ring closure [2]. These insights suggest potential applications in heterocyclic synthesis, though experimental validation remains ongoing.
The utilization of sodium chlorodifluoroacetate in Friedel-Crafts acylation represents a significant advancement in fluorinated indole synthesis. This transformation employs a self-activation mechanism that distinguishes it from conventional acylation methodologies. The reaction proceeds through an unprecedented pathway where sodium chlorodifluoroacetate serves as both the difluorocarbene precursor and the acylating agent.
The optimal reaction conditions involve treating N-alkylindoles with five equivalents of sodium chlorodifluoroacetate in dimethylformamide at 90°C. Under these conditions, 1,2-dimethylindole affords the corresponding chlorodifluoroacylated product in 81% isolated yield. The reaction demonstrates excellent selectivity for the indole 3-position, with electron-donating substituents on the benzofused ring generally providing good to excellent yields ranging from 70% to 95%.
Mechanistic investigations reveal that the transformation proceeds via a unique self-activating pathway requiring a minimum of two equivalents of sodium chlorodifluoroacetate. The proposed mechanism involves initial decomposition of sodium chlorodifluoroacetate to generate difluorocarbene, which subsequently traps a molecule of starting carboxylate to form an activated ester intermediate. This activated species then enables conventional Friedel-Crafts acylation of the indole substrate.
The substrate scope demonstrates tolerance for various N-alkyl substitution patterns, with N-methyl and N-benzyl derivatives providing excellent reactivity. However, electron-withdrawing substituents such as nitro groups significantly diminish reactivity, with 1-methyl-5-nitroindole showing complete unreactivity under standard conditions. Similarly, N-protection with electron-withdrawing groups such as tosyl or tert-butoxycarbonyl completely suppresses the reaction.
The nucleophilic substitution reactions of methyl chlorodifluoroacetate with various heteroatom nucleophiles reveal distinct reactivity patterns and scope limitations. Oxygen nucleophiles, particularly phenols and alcohols, demonstrate moderate to good reactivity under basic conditions. The reaction with cholesterol under standard conditions provides chlorodifluoroacetyl cholesterol ester in 62% yield, demonstrating the method's applicability to complex steroid frameworks.
Sulfur nucleophiles exhibit superior reactivity compared to their oxygen counterparts. Thiophenols undergo smooth difluoromethylation under the established conditions, with yields ranging from 60% to 95% depending on electronic and steric factors. The electronic character of the aromatic ring shows minimal impact on reaction efficiency, with both electron-rich and electron-poor thiophenols providing comparable yields. Notably, ortho-substitution is well-tolerated, with substrates bearing methoxy, methyl, carboxymethyl, chloro, and trifluoromethyl groups all undergoing successful conversion.
The scope extends to heteroaromatic thiols, where 2-thiopyridines and pyrimidines preferentially form S-difluoromethylated products. However, 4-thiopyridine demonstrates different selectivity, exclusively yielding the corresponding thione through N-difluoromethylation in high yield. This selectivity difference highlights the importance of positional effects and electronic distribution in determining reaction outcomes.
Nitrogen nucleophiles present unique challenges and opportunities. Azole compounds such as imidazoles and benzothiazoles undergo difluoromethylation at both nitrogen and sulfur positions when both sites are available. The product distribution is temperature-dependent, with higher temperatures favoring N-difluoromethylated products. For example, 2-mercaptobenzothiazole at 95°C provides a 2:1 ratio favoring S-difluoromethylation, while at 120°C the ratio becomes 1:1.
The limitations of these transformations become apparent with certain substrate classes. Aliphatic thiols fail to provide clean reactions, yielding intractable mixtures that preclude product isolation. Additionally, substrates with multiple competing nucleophilic sites require careful temperature control to achieve selective functionalization.
The difluoromethylation of thiophenols using sodium chlorodifluoroacetate represents a cost-effective and operationally simple approach to access difluoromethyl thioethers. The optimized protocol employs two equivalents of sodium chlorodifluoroacetate with potassium carbonate as base in dimethylformamide at 95°C. Under these conditions, para-methoxythiophenol provides the corresponding difluoromethyl thioether in 93% isolated yield.
The reaction demonstrates remarkable functional group tolerance, accommodating various substituents including carboxylic acids, esters, halides, and trifluoromethyl groups. Substituted thiophenols bearing electron-donating and electron-withdrawing groups perform equally well, suggesting that the reaction is relatively insensitive to electronic effects. The method proves scalable, with 10 millimole reactions maintaining 86% efficiency.
Azole substrates present more complex reactivity profiles due to multiple potential reaction sites. Imidazoles and benzimidazoles undergo N-difluoromethylation, while compounds containing both nitrogen and sulfur nucleophilic centers show site-selectivity that depends on reaction conditions. The competition between N- and S-difluoromethylation can be influenced by temperature, with higher temperatures generally favoring nitrogen functionalization.
Selenium-containing substrates also participate in this chemistry, with phenylselenol providing difluoromethyl phenyl selenide in 65% yield. This transformation expands the scope of accessible organoselenium compounds and provides entry points for further synthetic elaborations.
The double difluoromethylation of dithiophenols represents an extension of the single difluoromethylation methodology, providing access to bis-difluoromethylated products. Both 1,2-dithiophenols and 1,3-dithiophenols undergo successful double functionalization under the standard reaction conditions. The 1,2-isomer provides the corresponding bis-difluoromethyl derivative in reasonable yield, while the 1,3-isomer shows similar reactivity patterns.
The double difluoromethylation requires careful optimization of reagent stoichiometry to ensure complete conversion of both thiol functionalities. Typically, four equivalents of sodium chlorodifluoroacetate are employed to drive the reaction to completion. The reaction proceeds sequentially, with the first difluoromethylation occurring rapidly followed by slower conversion of the second thiol group.
These double difluoromethylation products represent valuable synthetic intermediates due to their multiple fluorinated handles. The presence of two difluoromethyl groups significantly alters the physical and electronic properties of the aromatic system, potentially leading to enhanced metabolic stability and altered lipophilicity profiles relevant for pharmaceutical applications.
The synthesis of 2,2-difluoro-2,3-dihydrofuran derivatives through annulative difluoromethylenation represents a novel application of methyl chlorodifluoroacetate derivatives. This transformation employs ethyl bromodifluoroacetate as the difluoromethylene source in combination with enaminone substrates. The reaction proceeds via a [4+1] annulation mechanism, incorporating the difluoromethylene unit into a five-membered ring system.
The optimal conditions involve treating enaminones with ethyl bromodifluoroacetate in the presence of sodium carbonate in acetonitrile at temperatures ranging from 80°C to 110°C. The reaction demonstrates broad substrate scope, accommodating various enaminone substitution patterns and providing the desired 2,2-difluorinated dihydrofurans in yields ranging from 50% to 85%.
The mechanism involves initial generation of difluorocarbene from ethyl bromodifluoroacetate under basic conditions. The difluorocarbene then undergoes cycloaddition with the enaminone substrate, followed by rearrangement to form the five-membered ring system. This process represents a formal [4+1] annulation where the enaminone provides four atoms and the difluorocarbene contributes the remaining carbon center.
The synthetic utility of these products is demonstrated through subsequent transformations. Treatment with hydrochloric acid in one pot leads to beta-keto enoic acids via formal enaminone carbon-nitrogen carboxylation. Additionally, reduction with palladium on carbon under hydrogen atmosphere converts the difluorinated products to the corresponding alcohols, while treatment with magnesium and tert-butyldimethylsilyl chloride provides 2-fluorofuran derivatives through selective fluorine elimination.
Computational studies have played a crucial role in understanding and predicting the reactivity patterns of difluoromethylene species in cycloaddition reactions. Density functional theory calculations provide insights into transition state geometries, activation energies, and regioselectivity preferences. These theoretical investigations have been instrumental in rationalizing experimental observations and guiding synthetic design.
The computational models reveal that difluoromethylene species exhibit nucleophilic character in cycloaddition reactions, preferentially reacting with electron-deficient partners. This behavior contrasts with trifluoromethyl radicals, which show electrophilic character and react preferentially with electron-rich sites. The orthogonal reactivity patterns enable complementary synthetic strategies for accessing different substitution patterns.
Experimental validation of computational predictions demonstrates excellent agreement between theoretical and observed outcomes. For example, computational studies on the [3+2] cycloaddition between difluoromethyl diazomethane and 3-ylideneoxindole predict an activation enthalpy of 8.2 kcal/mol in dichloromethane, with the reaction being endo-selective and completely ortho-regioselective. These predictions align with experimental observations, confirming the reliability of computational approaches for reaction design.
The integration of computational and experimental approaches enables rational optimization of reaction conditions and prediction of substrate scope limitations. Energy decomposition analysis and distortion-interaction analysis provide mechanistic insights that guide the development of improved synthetic methodologies. These combined approaches represent a powerful paradigm for advancing fluorinated building block chemistry.
Flammable;Corrosive